molecular formula C8H12N2O B13599999 (3-(Methoxymethyl)phenyl)hydrazine

(3-(Methoxymethyl)phenyl)hydrazine

Cat. No.: B13599999
M. Wt: 152.19 g/mol
InChI Key: UHZGTBWNPRPYEQ-UHFFFAOYSA-N
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Description

(3-(Methoxymethyl)phenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring substituted with a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methoxymethyl)phenyl)hydrazine typically involves the reaction of this compound hydrochloride with a base to liberate the free hydrazine . Another method involves the reduction of the corresponding nitro compound using hydrazine hydrate in the presence of a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (3-(Methoxymethyl)phenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrazine hydrate and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazines.

Scientific Research Applications

(3-(Methoxymethyl)phenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Methoxymethyl)phenyl)hydrazine involves its interaction with biological molecules through its hydrazine group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Uniqueness: (3-(Methoxymethyl)phenyl)hydrazine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity compared to other hydrazine derivatives.

Biological Activity

(3-(Methoxymethyl)phenyl)hydrazine, a compound characterized by a hydrazine functional group attached to a phenyl ring with a methoxymethyl substitution, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

Chemical Structure and Synthesis

The molecular structure of this compound includes:

  • Hydrazine moiety : Contributes to its reactivity.
  • Phenyl group : Provides stability and potential interactions with biological targets.
  • Methoxymethyl group : Enhances solubility and modulates biological activity.

Synthesis methods typically involve the reaction of methoxymethyl-substituted aromatic aldehydes with hydrazine derivatives, leading to the formation of this compound through condensation reactions under acidic conditions.

Anticancer Properties

Research indicates that hydrazine derivatives, including this compound, exhibit anticancer activity by inducing apoptosis in cancer cells. A study demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), showing significant cytotoxic effects at specific concentrations .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (μg/mL)Mechanism of Action
HepG225Induction of apoptosis
MCF-730Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity . Preliminary studies suggest that it can inhibit the growth of various bacteria and fungi. The compound was tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating varying degrees of inhibition.

Table 2: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Concentration Tested (μg/disc)
Staphylococcus aureus15200
Candida albicans12200

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on MCF-7 cells. The results indicated a dose-dependent increase in cell death, with significant apoptosis observed at concentrations above 25 μg/mL. The study utilized a Sulforhodamine B assay to quantify cell viability post-treatment .

Case Study 2: Antimicrobial Screening

In another investigation, this compound was screened against several pathogenic microorganisms. The results showed that at a concentration of 200 μg/disc, it inhibited the growth of Staphylococcus aureus effectively compared to standard antibiotics .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

[3-(methoxymethyl)phenyl]hydrazine

InChI

InChI=1S/C8H12N2O/c1-11-6-7-3-2-4-8(5-7)10-9/h2-5,10H,6,9H2,1H3

InChI Key

UHZGTBWNPRPYEQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)NN

Origin of Product

United States

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